molecular formula C18H20O2 B1327753 3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone CAS No. 898780-14-8

3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone

Cat. No. B1327753
CAS RN: 898780-14-8
M. Wt: 268.3 g/mol
InChI Key: WLDJERLVAIUDBW-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone, or 3,5-DMPMP, is an important organic compound used in a variety of scientific research applications. It is an aromatic compound with a molecular formula of C14H16O2, and is a derivative of propiophenone. 3,5-DMPMP has a wide range of useful properties, such as being a strong acid catalyst and a strong reducing agent. It is also a useful reagent in organic synthesis, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

1. Chemical Reactions and Properties

  • Studies have explored the reactions and properties of compounds related to 3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone. For example, Jackman et al. (1991) investigated the degenerate transesterification of 3,5-dimethylphenolate/3,5-dimethylphenyl esters in aprotic solvents, revealing insights into the behavior of similar compounds in various solvent environments (Jackman, Petrei, & Smith, 1991).
  • Another study by Kasturi and Damodaran (1969) focused on the acylation and alkylation of 1,3-dimethoxybenzene, a process that is relevant for understanding the chemical behavior of similar compounds (Kasturi & Damodaran, 1969).

2. Synthesis and Electrochemical Properties

  • Yamamoto et al. (1992) demonstrated the electro-oxidative polymerization of 3,5-dimethylthiophenol, leading to the formation of poly(2,6-dimethylphenylene sulphide) with notable electrochemical properties. This study provides insights into the synthesis and applications of related compounds in polymer science (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

3. Molecular Structure and Quantum Mechanical Calculations

  • Research by Alaşalvar et al. (2014) involved the molecular structure analysis and quantum mechanical calculations of compounds similar to 3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone. Their work contributes to a deeper understanding of the molecular geometry and electronic properties of such compounds (Alaşalvar, Soylu, Güder, Albayrak, Apaydın, & Dilek, 2014).

4. Advanced Applications in Material Science

  • In the field of material science, Shi et al. (2017) developed poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, which include the use of 3,5-dimethylphenyl groups. This research is crucial for advancing knowledge in the development of high-performance membranes for various applications (Shi, Chen, Zhang, Weng, Chen, & An, 2017).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-10-14(2)12-15(11-13)8-9-17(19)16-6-4-5-7-18(16)20-3/h4-7,10-12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDJERLVAIUDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644879
Record name 3-(3,5-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone

CAS RN

898780-14-8
Record name 1-Propanone, 3-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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